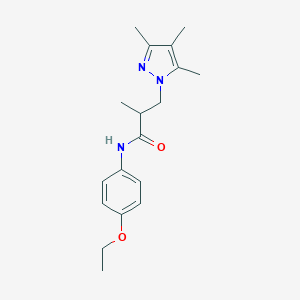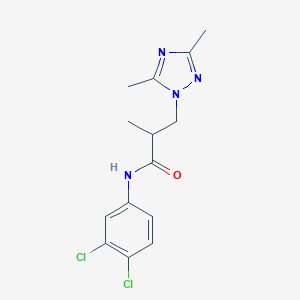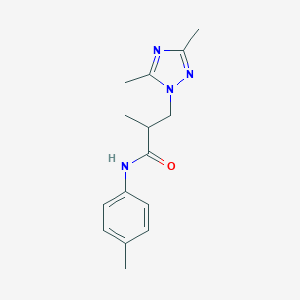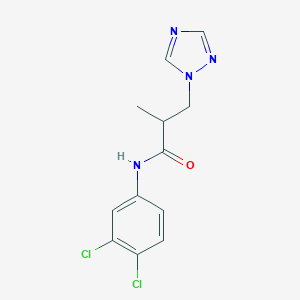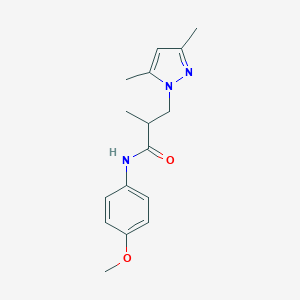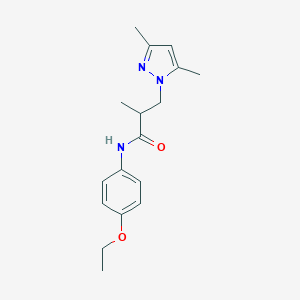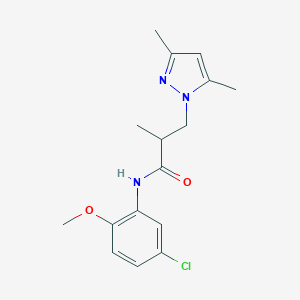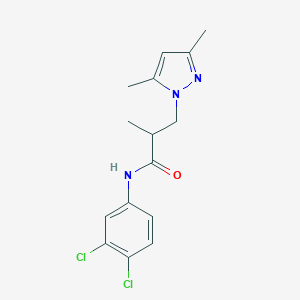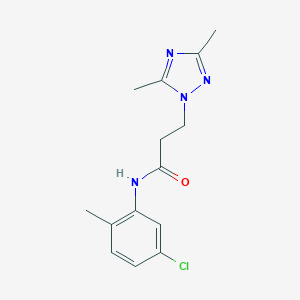
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups attached to a 3,4-dimethylphenyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 3,4-dimethylphenylamine with sulfonyl chloride to form 3,4-dimethylphenylsulfonyl chloride. This intermediate is then reacted with piperazine to introduce the piperazine ring. Finally, the pyrrolidinyl group is introduced through a nucleophilic substitution reaction using pyrrolidine and appropriate reaction conditions such as elevated temperature and the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires specific reagents and conditions.
Substitution: The piperazine and pyrrolidinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((3,4-Dimethylphenyl)sulfonyl)piperazine: Lacks the pyrrolidinyl group, which may affect its chemical properties and applications.
4-(Pyrrolidin-1-ylsulfonyl)piperazine:
Uniqueness
1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and pyrrolidinyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets and versatile reactivity in synthetic chemistry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-pyrrolidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-14-5-6-16(13-15(14)2)24(20,21)17-9-11-19(12-10-17)25(22,23)18-7-3-4-8-18/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIRLACPPIGTEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

